molecular formula C12H20O4 B1206317 Butanedioic acid, octenyl- CAS No. 28805-58-5

Butanedioic acid, octenyl-

Cat. No. B1206317
CAS RN: 28805-58-5
M. Wt: 228.28 g/mol
InChI Key: GUOCOOQWZHQBJI-UHFFFAOYSA-N
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Description

Butanedioic acid, octenyl-, also known as octenyl butanedioic acid or octenyl succinate, belongs to the class of organic compounds known as fatty acid esters . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

Succinic acid, which is the base molecule of Butanedioic acid, octenyl-, is a versatile platform chemical with applications in both high-value personal care and food additives markets and in the large volume production of polyester, polyurethanes, plasticizers, and coatings . It can be produced from renewable biomass to replace the conventional petrochemical process .


Molecular Structure Analysis

The molecular formula of Butanedioic acid, octenyl- is C4H6O4 . The IUPAC Standard InChI is InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) .

Scientific Research Applications

  • Construction Materials Enhancement

    • Succinic acid, a form of butanedioic acid, has been studied for its impact on concrete strength. It acts as a construction additive, enhancing the compression strength of concrete materials. The research found that the compression intensity of concrete increases with the concentration of succinic acid, optimizing at a concentration of 1% for various concrete types (Parashar et al., 2021).
  • Chemical Synthesis

    • Butanedioic acid is involved in the enantioselective synthesis of specific compounds. One study demonstrated its use in the synthesis of (S)-2-(Aminomethyl)butanedioic acid, showcasing its role in stereoselective alkylation processes (Arvanitis et al., 1996).
    • It is also used in palladium-catalyzed decarboxylative coupling reactions, highlighting its utility in organic synthesis and chemical transformations (Moon et al., 2009).
  • Biofuel and Renewable Chemical Production

    • Research on the electrochemical conversion of levulinic acid, related to butanedioic acid, focuses on generating renewable chemicals like valeric acid and butanediol. This demonstrates the potential of butanedioic acid derivatives in producing sustainable energy sources (Santos et al., 2015).
    • Escherichia coli has been metabolically engineered to directly produce 1,4-butanediol (BDO), a derivative of butanedioic acid, from renewable carbohydrate feedstocks. This indicates its potential in biocatalytic routes for commodity chemical production (Yim et al., 2011).
  • Agricultural Applications

    • Studies have shown that certain stereoisomers of 2,3-butanediol, related to butanedioic acid, can induce plant resistance against multiple viruses, suggesting its potential in agricultural disease control (Kong et al., 2018).
  • Chemical Analysis and Solubility Studies

    • Butanedioic acid's conformational changes as a function of pH have been analyzed using NMR couplings, providing insights into its chemical properties and interactions (Lit et al., 1993).
    • The solubility of butanedioic acid in various solvents has been extensively studied, aiding in understanding its behavior in different chemical environments (Yu et al., 2009).
  • Environmental and Atmospheric Studies

    • Research on the atmospheric concentrations of carboxylic acids, including butanedioic acid, provides valuable data for air quality models and helps understand the impact of these acids on the environment (Fraser et al., 2003).
  • Advanced Materials and Catalysis

    • Butanedioic acid is used in the synthesis of novel nanosized catalysts, indicating its role in promoting advanced chemical reactions and materials science (Goli-Jolodar et al., 2016).
    • Its complexes have been explored for their catalytic activities, further showcasing its importance in chemical catalysis (McCann et al., 1997).

properties

IUPAC Name

4-oct-7-enoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2H,1,3-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOCOOQWZHQBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54163-66-5 (di-hydrochloride salt), 58641-28-4 (di-potassium salt)
Record name Octenyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028805585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanedioic acid, octenyl-

CAS RN

28805-58-5
Record name Octenyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028805585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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